molecular formula C23H26N2O6S2 B12189116 N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12189116
M. Wt: 490.6 g/mol
InChI Key: PZMQVYFLDMXNGZ-UHFFFAOYSA-N
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Description

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxine ring, a benzothiophene ring, and a dioxidotetrahydrothiophene moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves multiple steps, starting with the preparation of the individual ring systems. The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide. The benzothiophene ring is typically synthesized via a Friedel-Crafts acylation reaction followed by cyclization. The dioxidotetrahydrothiophene moiety is introduced through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a fully saturated compound. Substitution reactions could introduce new functional groups such as halides, alkyl groups, or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe to study biological processes or as a potential lead compound for drug discovery.

    Medicine: The compound’s unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can modulate their activity. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, alteration of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxine and benzothiophene derivatives, such as:

    N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide analogs: These compounds share a similar core structure but may have different substituents or functional groups.

    Benzodioxine derivatives: Compounds with a benzodioxine ring system, which may have different functional groups attached.

    Benzothiophene derivatives: Compounds with a benzothiophene ring system, which may have different functional groups attached.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct ring systems and the presence of a dioxidotetrahydrothiophene moiety. This unique structure provides it with specific chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C23H26N2O6S2

Molecular Weight

490.6 g/mol

IUPAC Name

N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C23H26N2O6S2/c1-13-6-7-15-19(10-13)32-23(20(15)22(27)24-14-8-9-33(28,29)12-14)25-21(26)18-11-30-16-4-2-3-5-17(16)31-18/h2-5,13-14,18H,6-12H2,1H3,(H,24,27)(H,25,26)

InChI Key

PZMQVYFLDMXNGZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

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